Carindapen;Geocillin;Indanyl carbenicillin sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carindapen, also known as Geocillin or Indanyl carbenicillin sodium salt, is a penicillin antibiotic. It is a prodrug of carbenicillin, meaning it is converted into the active form, carbenicillin, after administration. This compound is administered orally as the sodium salt and was formerly marketed in the United States by Pfizer under the brand name Geocillin . Carindapen is used to treat various bacterial infections, particularly those caused by Pseudomonas aeruginosa, Escherichia coli, and some Proteus species .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carindapen is synthesized through the esterification of carbenicillin with indanol. The reaction involves the formation of an ester bond between the carboxyl group of carbenicillin and the hydroxyl group of indanol. The reaction conditions typically include the use of a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of Carindapen involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization and filtration techniques to obtain the sodium salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

Carindapen undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Hydrolysis: Upon oral administration, Carindapen is hydrolyzed in the small intestine to release the active form, carbenicillin.

Oxidation and Reduction: These reactions are less common for Carindapen but can occur under specific conditions.

Substitution: Carindapen can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Hydrolysis: This reaction occurs naturally in the body, facilitated by enzymes in the small intestine.

Oxidation and Reduction: These reactions require specific oxidizing or reducing agents and controlled conditions.

Substitution: Nucleophiles such as amines or thiols can react with Carindapen under appropriate conditions.

Major Products Formed

The primary product formed from the hydrolysis of Carindapen is carbenicillin, which is the active antibiotic form .

Scientific Research Applications

Carindapen has several scientific research applications across various fields:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.

Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.

Mechanism of Action

Carindapen exerts its effects by interfering with the final cell wall synthesis in susceptible bacteria. The active form, carbenicillin, acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis . This mechanism is crucial for its antibacterial activity against a variety of gram-positive and gram-negative microorganisms .

Comparison with Similar Compounds

Carindapen is unique compared to other similar compounds due to its specific esterification with indanol, which enhances its oral bioavailability. Similar compounds include:

Carbenicillin: The active form of Carindapen, used parenterally.

Ampicillin: Another penicillin antibiotic with a broader spectrum of activity.

Ticarcillin: A penicillin antibiotic with similar antipseudomonal activity but different pharmacokinetic properties.

Carindapen’s uniqueness lies in its ability to be administered orally, providing a convenient option for treating bacterial infections compared to other penicillin antibiotics that require parenteral administration .

Properties

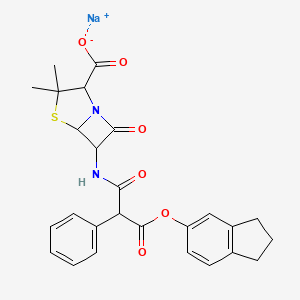

IUPAC Name |

sodium;6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWPXOXWAUAYAB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N2NaO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.